molecular formula C16H14FN3O3S2 B2619181 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899966-12-2

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2619181
CAS No.: 899966-12-2
M. Wt: 379.42
InChI Key: UHPKTPWEHAFOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine-1,1-dioxide core, a sulfanyl (-S-) linker, and an acetamide group substituted with a 4-fluorobenzyl moiety. The benzothiadiazine-dioxide scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets via π-π stacking and hydrogen bonding. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the sulfanyl-acetamide linker provides conformational flexibility for target engagement .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-7-5-11(6-8-12)9-18-15(21)10-24-16-19-13-3-1-2-4-14(13)25(22,23)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKTPWEHAFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.

    Attachment of the Acetamide Moiety: The final step involves the coupling of the benzothiadiazine-sulfanyl intermediate with 4-fluorobenzylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds derived from benzothiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
  • Anticancer Properties : Benzothiadiazine derivatives have been investigated for their anticancer effects. The compound may interact with cellular pathways to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the benzothiadiazine structure can enhance its efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Biological Mechanisms

The biological mechanisms through which 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide exerts its effects are still under investigation. However, it is hypothesized that the compound may:

  • Inhibit specific enzymes involved in inflammatory processes.
  • Interact with DNA or RNA synthesis pathways in cancer cells.
  • Alter membrane permeability in microbial cells leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several benzothiadiazine derivatives against a panel of bacteria and fungi. The results indicated that modifications to the sulfanyl group significantly enhanced antimicrobial activity .
  • Cancer Research : In vitro studies demonstrated that certain benzothiadiazine derivatives could inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. Further research is needed to elucidate the precise molecular targets involved .
  • Inflammation Models : Animal models of inflammation have shown that compounds similar to this compound can reduce markers of inflammation when administered prior to inflammatory stimuli .

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Benzothiadiazine Ring

  • BG15148 (2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide): Key Difference: Ethyl substitution at position 4 of the benzothiadiazine and a 3-fluorophenyl acetamide. The 3-fluorophenyl substitution may alter dipole interactions compared to the 4-fluorobenzyl group in the target compound .
  • MLS001236705 (2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide): Key Difference: Chlorine at position 7 and a 3,4-dimethoxyphenethyl group. Impact: The electron-withdrawing chlorine enhances electrophilicity, while the dimethoxyphenethyl group introduces hydrogen bond donors/acceptors and higher lipophilicity (XlogP = 3.2 vs. estimated ~2.8 for the target compound) .

Fluorine Position and Acetamide Modifications

  • BF37388 (N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide) :
    • Key Difference : Fluorine at position 7 of the benzothiadiazine and a 4-acetamidophenyl group.
    • Impact : The 7-fluoro substitution may disrupt π-stacking due to altered electron distribution. The acetamidophenyl group adds hydrogen bonding capacity but reduces metabolic stability compared to the 4-fluorobenzyl group .

Compounds with Heterocyclic Replacements

Triazole-Based Analogues

  • N-(4-fluorophenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide: Key Difference: Triazole core instead of benzothiadiazine, with trifluoromethyl and methyl groups. The 4-fluorophenyl group maintains similar lipophilicity to the target compound .

Thienopyrimidinone Derivatives

  • IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide): Key Difference: Thienopyrimidinone core and benzothiazolyl group. Impact: The thienopyrimidinone introduces a planar, conjugated system for enhanced target binding, while the benzothiazolyl group enables π-π interactions absent in the target compound .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight H-Bond Donors/Acceptors XlogP Notable Activity
Target Compound Benzothiadiazine-dioxide 4-Fluorobenzyl ~393–422* 2/7* ~2.8* N/A (structural focus)
BG15148 Benzothiadiazine-dioxide 4-Ethyl, 3-fluorophenyl 393.46 1/6 3.1 Not reported
MLS001236705 Benzothiadiazine-dioxide 7-Chloro, 3,4-dimethoxyphenethyl 469.96 2/7 3.2 Not reported
GSK1570606A Acetamide-Thiazole 4-Fluorophenyl, pyridinyl-thiazole 343.39 1/5 2.5 Kinase inhibition (GSK data)
IWP-3 Thienopyrimidinone 4-Fluorophenyl, 6-methylbenzothiazole 482.56 2/6 3.9 Wnt/β-catenin pathway inhibition

*Estimated based on structural analogs.

Key Findings

Substituent Position Matters : Fluorine at position 4 (target compound) vs. 3 (BG15148) or 7 (BF37388) on aromatic rings significantly alters electronic and steric profiles, impacting target binding .

Biological Activity

The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a member of the benzothiadiazine derivative class. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiadiazine ring system linked to a sulfanyl-acetamide moiety. The presence of a fluorophenyl group enhances its pharmacological properties.

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H17N3O4S
Molecular Weight 359.40 g/mol
CAS Number 886954-69-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.
  • Receptor Modulation : The compound has shown potential in modulating receptor activity related to pain and inflammation pathways.

Anti-inflammatory Effects

Research indicates that benzothiadiazine derivatives exhibit significant anti-inflammatory properties. This specific compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.

Antinociceptive Activity

Studies have demonstrated that the compound can effectively reduce nociception induced by various stimuli (e.g., acetic acid). This suggests potential applications in pain management.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar compounds within the benzothiadiazine class. Key findings include:

  • Study on Inflammatory Response : A study involving animal models showed that treatment with the compound resulted in reduced paw edema and myeloperoxidase activity, indicating its effectiveness in managing inflammation .
  • Antinociceptive Testing : In a controlled experiment, the compound was administered to mice prior to inducing pain via glutamate injection. Results indicated a significant decrease in pain response compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between the benzothiadiazine sulfanyl moiety and the fluorophenylmethylamine component under inert conditions (e.g., dichloromethane, 273 K). Yield optimization involves stoichiometric control of reactants (1:1 molar ratio), slow addition of coupling agents, and post-reaction purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., fluorophenyl methyl protons at δ ~4.5 ppm) and carbon backbone integrity .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimeric motifs, as seen in structurally similar acetamides). Lattice parameters (e.g., space group, unit cell dimensions) should be reported with refinement statistics (R factor < 0.05) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), assessing IC₅₀ values at 24–72 hr exposures. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis markers .

Advanced Research Questions

Q. What computational strategies are effective in modeling the compound’s reactivity and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for sulfanyl-acetamide bond formation. Use B3LYP/6-31G(d) basis sets to optimize geometries and simulate IR spectra .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for heterocyclic functionalization .

Q. How can conformational polymorphism or structural flexibility be analyzed in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Compare asymmetric unit conformers (e.g., dihedral angles between benzothiadiazine and fluorophenyl groups). For example, analogous compounds exhibit dihedral variations up to 22.7° due to steric repulsion .
  • Molecular Dynamics (MD) Simulations : Model solvated structures in explicit solvents (e.g., DMSO) to predict stable conformers under physiological conditions .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays across independent labs.
  • Metabolite Interference Testing : Use LC-MS to rule out compound degradation or metabolite-driven effects. For example, fluorophenyl derivatives may undergo oxidative dealkylation in hepatic microsomes .

Q. What strategies improve solubility and formulation stability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility (>50 µg/mL) .
  • Solid Dispersion : Prepare amorphous forms via spray drying with polyvinylpyrrolidone (PVP K30) to inhibit recrystallization .

Q. How can the compound’s reactivity with biomolecular targets (e.g., enzymes) be mechanistically studied?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target proteins (e.g., bacterial dihydrofolate reductase).
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites, validated by mutagenesis (e.g., Ala-scanning of key residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.